molecular formula C9H12N2O2Si B8752782 5-[(Trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione CAS No. 83355-90-2

5-[(Trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione

Cat. No. B8752782
CAS RN: 83355-90-2
M. Wt: 208.29 g/mol
InChI Key: GNZQSJOVDGWTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H12N2O2Si and its molecular weight is 208.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(Trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(Trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

83355-90-2

Product Name

5-[(Trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C9H12N2O2Si

Molecular Weight

208.29 g/mol

IUPAC Name

5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O2Si/c1-14(2,3)5-4-7-6-10-9(13)11-8(7)12/h6H,1-3H3,(H2,10,11,12,13)

InChI Key

GNZQSJOVDGWTLE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CNC(=O)NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-iodouracil (8 g, 30 mmol) in redistilled triethylamine (500 mL) and dry DMF (10 mL) was degassed with oxygen-free nitrogen for 15 minutes. Bis(triphenylphosphine)palladium (II) chloride (0.5 g), copper (I) iodide (0.5 g) and trimethylsilylacetylene (10 g, 102 mmol) were then added and the mixture was heated with stirring at 50° C. for 24 hours. The cooled reaction mixture was filtered, the filtrate evaporated to dryness and the residue dissolved in dichloromethane (500 mL). The organic solution was washed with a 2% aqueous solution of disodium EDTA (3×250 mL), water (3×200 mL), dried (Na2SO4) and evaporated to dryness. The residue was triturated with ethanol to give the first crop of the title compound. The solid filtered from the reaction mixture was also found to contain the required product but in a more impure form and so was worked up as above in a separate batch to give a second crop.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-iodouracil (8 g, 30 mmol) in redistilled triethylamine (500 mL) and dry DMF (10 mL) was degassed with oxygen-free nitrogen for 15 minutes. Bis(triphenylophosphine)palladium (II) chloride (0.5 g), copper (I) iodide (0.5 g) and trimethylsilylacetylene (10 g, 102 mmol) were then added and the mixture was heated with stirring at 50° C. for 24 hours. The cooled reaction mixture was filtered, the filtrate evaporated to dryness and the residue dissolved in dichloromethane (500 mL). The organic solution was washed with a 2% aqueous solution of disodium EDTA (3×250 mL), water (3×200 mL), dried (Na2SO4) and evaporated to dryness. The residue was triturated with ethanol to give the first crop of the title compound. The solid filtered from the reaction mixture was also found to contain the required product but in a more impure form and so was worked up as above in a separate batch to give a second crop.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Bis(triphenylophosphine)palladium (II) chloride
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two

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